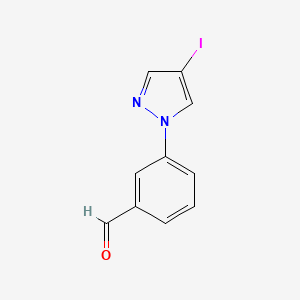

3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Description

3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde (CAS: 1343233-80-6) is a heterocyclic compound with the molecular formula C₁₀H₇IN₂O and a molecular weight of 298.08 g/mol. It features a benzaldehyde moiety substituted at the 3-position with a 4-iodo-1H-pyrazole ring. Key physicochemical properties include a predicted boiling point of 392.6 ± 22.0°C, density of 1.78 ± 0.1 g/cm³, and a pKa of -1.37 ± 0.12 .

However, it poses significant safety risks, including skin irritation (H315), eye damage (H319), and acute toxicity if ingested (H302/H312) . Handling requires precautions such as inert gas environments, avoidance of heat, and storage in dry, cool conditions .

Properties

IUPAC Name |

3-(4-iodopyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEYYMBTSMASOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)I)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-iodopyrazole with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of benzaldehyde, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 3-(4-Iodo-1H-pyrazol-1-yl)benzoic acid.

Reduction: 3-(4-Iodo-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations :

- Iodo vs.

- Aldehyde vs. Carboxylic Acid: The benzaldehyde group offers reactivity for condensation reactions, whereas propanoic acid derivatives may exhibit different solubility and metabolic stability .

Physicochemical Properties

Notable Trends:

Biological Activity

3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring with an iodine substitution and a benzaldehyde functional group, which contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8N_2I, characterized by the following structural features:

- Pyrazole Ring : A five-membered ring with two nitrogen atoms, providing a site for biological interactions.

- Iodine Substitution : The presence of iodine enhances the compound's reactivity and potential binding affinity to biological targets.

- Benzaldehyde Group : This functional group plays a crucial role in the compound's chemical reactivity and biological activity.

Anticancer Activity

Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction : Studies suggest that it can trigger apoptosis (programmed cell death) in certain cancer cell lines, contributing to its anticancer efficacy.

Case Study: In Vitro Anticancer Activity

A study conducted on several cancer cell lines demonstrated that this compound effectively reduced cell viability at concentrations ranging from 10 µM to 50 µM. The IC50 values varied among different cell lines, indicating selective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various pathogens. Its structural features allow it to interact with microbial targets effectively.

The antimicrobial activity of this compound is believed to involve:

- Inhibition of Bacterial Growth : It disrupts bacterial cell wall synthesis or function.

- Synergistic Effects : When combined with other antimicrobial agents, it may enhance their efficacy against resistant strains.

Research Findings

In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways.

Enzyme Targeting

Preliminary investigations suggest that the compound inhibits enzymes such as:

Q & A

Q. What in silico approaches prioritize derivatives for anticancer screening?

- Workflow :

Virtual Library : Generate derivatives via substituent permutation (e.g., –NO₂, –CF₃ at benzaldehyde’s 5-position).

ADMET Prediction : Use SwissADME to filter compounds with favorable pharmacokinetics (e.g., BBB permeability, CYP inhibition).

Molecular Dynamics : Simulate binding to EGFR kinase (PDB: 1M17) to rank candidates by binding energy (ΔG < –8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.